D-Lyxose-1-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

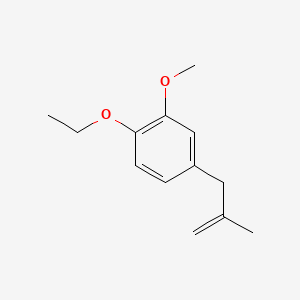

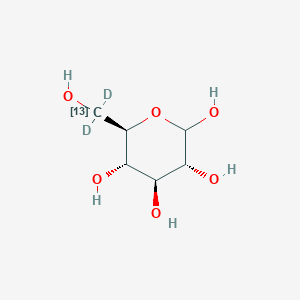

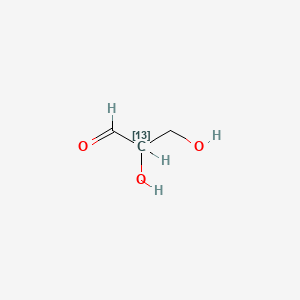

D-Lyxose-1-13C is a compound with the molecular formula C5H10O5 . It is a labeled version of D-Lyxose, which is the C’-2 epimer of D-xylose . It is used in molecular model calculations for drug binding and recognition studies related to aldose reductase .

Synthesis Analysis

D-Lyxose can be produced from D-glucose through a series of microbial and enzymatic reactions . The process involves the conversion of D-glucose to D-arabitol, which is then almost completely converted to D-xylulose using Acetobacter aceti IFO 3281. Finally, D-lyxose is prepared from D-xylulose enzymatically using L-ribose isomerase .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in various studies . The crystal structure of the enzyme has been resolved to 1.4–1.7 A resolution in the ligand-free form and in complexes with both of the slowly reacting sugar substrates mannose and fructose .Chemical Reactions Analysis

D-Lyxose isomerase (D-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose .Physical and Chemical Properties Analysis

This compound has a molecular weight of 151.12 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . Its exact mass and monoisotopic mass are 151.05617825 g/mol .科学研究应用

功能性糖类:d-LI 可用于生产以下功能性糖类:

健康应用

D-Lyxose-1-13C 具有潜在的健康相关应用:

- α-半乳糖神经酰胺前体:this compound 作为 α-半乳糖神经酰胺的前体,是一种免疫刺激剂。 该化合物在治疗某些鼠类癌症方面显示出希望 .

稀有糖合成

This compound 有助于稀有糖的合成。出森教授的策略涉及酶促差向异构化、异构化和氧化还原。 通过遵循这种方法,可以将单糖连接起来,形成各种稀有糖 .

作用机制

Target of Action

The primary target of D-Lyxose-1-13C is the enzyme D-Lyxose isomerase . This enzyme is an important aldose-ketose isomerase that catalyzes the reversible isomerization between D-lyxose and D-xylulose . It plays a crucial role in the metabolic pathways of these sugars .

Mode of Action

This compound interacts with its target, D-Lyxose isomerase, by serving as a substrate for the enzyme . The enzyme catalyzes the isomerization of this compound to D-Xylulose . This interaction results in the conversion of this compound to another sugar form, thereby altering its structure and properties .

Biochemical Pathways

The action of this compound primarily affects the metabolic pathway involving the conversion of D-lyxose to D-xylulose . This pathway is part of the larger pentose phosphate pathway (PPP), which plays a key role in the metabolism of sugars . The conversion of D-lyxose to D-xylulose by D-Lyxose isomerase is a critical step in this pathway .

Pharmacokinetics

Its metabolism likely involves enzymatic processes, including its conversion to D-xylulose by D-Lyxose isomerase . The impact of these ADME properties on the bioavailability of this compound is currently unknown.

Result of Action

The action of this compound results in its conversion to D-xylulose, a different form of sugar . This conversion alters the structure and properties of this compound, potentially influencing its biological activities and functions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of D-Lyxose isomerase, the enzyme that catalyzes the conversion of this compound, is known to be highly thermoactive and thermostable, showing activity above 95°C and retaining 60% of its activity after 60 min incubation at 80°C . Therefore, temperature is a key environmental factor that can influence the action, efficacy, and stability of this compound .

安全和危害

未来方向

D-Lyxose-1-13C and its isomerases have potential for various industrial applications due to their high substrate specificity, thermostability, and solvent tolerance . They are also of interest in the production of functional sugars, which have wide application prospects in the food, cosmetics, and pharmaceutical industries .

生化分析

Biochemical Properties

D-Lyxose-1-13C plays a significant role in biochemical reactions, particularly in the isomerization processes. It interacts with enzymes such as D-lyxose isomerase, which catalyzes the reversible isomerization between D-lyxose and D-xylulose . This enzyme is highly specific for D-lyxose, showing minimal activity towards other sugars . The interaction between this compound and D-lyxose isomerase involves binding at the active site, where the enzyme facilitates the conversion of the sugar molecule. Additionally, this compound can interact with other biomolecules, including proteins and cofactors, influencing various metabolic pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can alter the expression of genes involved in sugar metabolism, leading to changes in the production of enzymes and other proteins . This compound also impacts cellular signaling pathways, potentially affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of D-lyxose isomerase, facilitating the isomerization reaction . This interaction is stabilized by hydrogen bonds and hydrophobic interactions, ensuring the proper orientation of the sugar molecule for catalysis. Additionally, this compound can influence the activity of other enzymes by acting as a competitive inhibitor or activator, depending on the specific metabolic context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in metabolism and gene expression . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, this compound may exhibit toxic or adverse effects, including disruptions in normal cellular function and potential cytotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to sugar metabolism. It interacts with enzymes such as D-lyxose isomerase, which catalyzes the conversion of D-lyxose to D-xylulose . This interaction is crucial for maintaining the balance of sugar molecules within the cell. Additionally, this compound can affect metabolic flux, altering the levels of various metabolites and influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and ensure its proper localization within different cellular compartments . The distribution of this compound can impact its availability for biochemical reactions and its overall effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct this compound to specific compartments or organelles within the cell, where it can exert its effects on biochemical reactions and cellular function . The activity of this compound may vary depending on its localization, with certain cellular environments enhancing or inhibiting its interactions with biomolecules.

属性

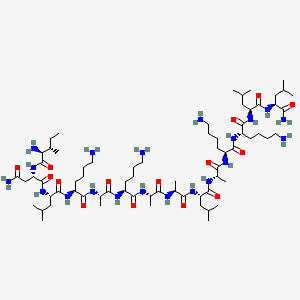

| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Lyxose-1-13C involves the conversion of a starting material into D-ribose-5-phosphate, followed by the incorporation of 13C at the C1 position of the ribose ring, and subsequent conversion to D-Lyxose-1-13C.", "Starting Materials": [ "D-glucose", "ATP", "MgCl2", "Tris-HCl", "NADPH", "Glucose-6-phosphate dehydrogenase", "Phosphoglucoisomerase", "Aldolase", "Transketolase", "Thiamine pyrophosphate", "Ribose-5-phosphate isomerase", "Sodium borohydride", "13C-labeled formaldehyde", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "D-glucose is converted to D-glucose-6-phosphate in the presence of ATP, MgCl2, and hexokinase.", "Glucose-6-phosphate is converted to D-ribose-5-phosphate through a series of reactions involving NADPH, Glucose-6-phosphate dehydrogenase, phosphoglucoisomerase, aldolase, and transketolase.", "D-ribose-5-phosphate is treated with thiamine pyrophosphate and Ribose-5-phosphate isomerase to convert it to ribulose-5-phosphate.", "Ribulose-5-phosphate is reduced with sodium borohydride to form ribitol.", "Ribitol is oxidized with sodium cyanoborohydride and hydrochloric acid to produce 13C-labeled formaldehyde.", "Formaldehyde is reacted with ribulose-5-phosphate in the presence of sodium borohydride and sodium hydroxide to produce D-ribitol-5-phosphate-1-13C.", "D-ribitol-5-phosphate-1-13C is treated with acid to remove the phosphate group, yielding D-ribitol-1-13C.", "D-ribitol-1-13C is oxidized with sodium periodate to form D-Lyxose-1-13C." ] } | |

CAS 编号 |

70849-22-8 |

分子式 |

C5H10O5 |

分子量 |

151.122 |

IUPAC 名称 |

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1+1 |

InChI 键 |

PYMYPHUHKUWMLA-IQGOOSNCSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[4,5-2H2]Glucose](/img/structure/B583772.png)

![6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY-](/img/structure/B583775.png)